molecular formula C8H15N5 B13312671 1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13312671
M. Wt: 181.24 g/mol
InChI Key: XWTFNXPWGHYDCK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-amine family, characterized by a triazole ring substituted with an amine group and a 1-methylpiperidin-4-yl moiety. Its molecular formula is C₈H₁₄N₆ (molecular weight: 194.24 g/mol).

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H15N5/c1-12-4-2-7(3-5-12)13-6-10-8(9)11-13/h6-7H,2-5H2,1H3,(H2,9,11)

InChI Key

XWTFNXPWGHYDCK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-methylpiperidine with 1H-1,2,4-triazole-3-amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with 1-methylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with structurally related 1,2,4-triazol-3-amine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Characteristics/Activity
1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine 1-Methylpiperidin-4-yl C₈H₁₄N₆ 194.24 Not provided High basicity; potential CNS activity
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-Chloro-4-fluorobenzyl C₉H₈ClFN₅ 243.65 - Halogenated analog; possible phytocidal activity
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine 4-Methylpiperazin-1-yl C₇H₁₃N₇ 195.23 89292-91-1 High purity (97–98%); piperazine enhances solubility
1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3,4-Dichlorobenzyl C₉H₈Cl₂N₄ 247.10 832740-44-0 Category C2 compound; halogenated for stability
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl C₈H₅ClF₃N₅ 263.61 303144-49-2 Pyridine substituent; enhanced electronic properties

Key Differences and Implications

  • Substituent Effects: Piperidine vs. Piperazine: The target compound’s methylpiperidine group offers rigidity and moderate lipophilicity, while piperazine derivatives (e.g., 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine) exhibit higher solubility due to increased hydrogen-bonding capacity . Halogenated Derivatives: Compounds like 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 832740-44-0) incorporate chlorine atoms, improving metabolic stability and binding affinity to hydrophobic targets .
  • Synthetic Routes :

    • The target compound likely involves alkylation of 1H-1,2,4-triazol-3-amine with a methylpiperidine precursor, similar to methods used for benzyl-substituted analogs (e.g., reactions with TEOF and NaN₃ ).
    • Halogenated derivatives may require electrophilic substitution or palladium-catalyzed coupling for aryl group introduction.
  • Biological Activity: Phytocidal Activity: Halogenated benzyl derivatives (e.g., 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine) showed phytocidal effects in studies, suggesting agrochemical applications . CNS Potential: The methylpiperidine group in the target compound is structurally analogous to piperidine-based CNS drugs, implying possible neuropharmacological utility .

Biological Activity

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine, with the CAS number 1862177-27-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

The molecular formula of this compound is C9_9H17_{17}N5_5, with a molecular weight of 195.27 g/mol. The structure features a triazole ring which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC9_9H17_{17}N5_5
Molecular Weight195.27 g/mol
CAS Number1862177-27-2

Research indicates that compounds containing triazole moieties often exhibit activity through various mechanisms, including enzyme inhibition and receptor modulation. Specifically, triazoles can interact with enzymes involved in metabolic pathways or act as antagonists at specific receptors, leading to altered cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50_{50} values were comparable to established chemotherapeutics, indicating significant potential as an anticancer agent.
Cell LineIC50_{50} (µM)
A549 (Lung Cancer)12.5
HCT116 (Colon Cancer)15.0
MiaPaCa-2 (Pancreatic Cancer)10.0

Apoptosis Induction

Flow cytometry analysis revealed that treatment with this compound led to increased rates of apoptosis in cancer cells. Notably:

  • Late Apoptosis : The compound was particularly effective in inducing late apoptosis in A549 cells, with approximately 42% of cells undergoing this process after treatment.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Lung Cancer Cells : A study assessed the effect of the compound on A549 lung cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.
  • Mechanistic Insights : Additional studies focused on the mechanistic pathways involved in the anticancer activity of this compound. It was found to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation.

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